molecular formula C9H7Cl2NO4 B1461118 Ethyl 2,3-dichloro-4-nitrobenzoate CAS No. 1807181-36-7

Ethyl 2,3-dichloro-4-nitrobenzoate

Cat. No. B1461118
CAS RN: 1807181-36-7
M. Wt: 264.06 g/mol
InChI Key: YSLHQAFEPWZHQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,3-dichloro-4-nitrobenzoate (ECDN) is an organic compound belonging to the class of nitrobenzoates. It is a colorless solid that is insoluble in water but soluble in organic solvents. It is widely used in the synthesis of organic compounds and is known for its reactivity and stability. ECDN is also used in scientific research applications, such as in biochemical and physiological experiments. In

Scientific Research Applications

Ethyl 2,3-dichloro-4-nitrobenzoate is widely used in scientific research applications due to its reactivity and stability. It is used in biochemical and physiological experiments to study the effect of certain compounds on biological systems. It is also used to study the effect of certain compounds on enzymes and other proteins. Additionally, Ethyl 2,3-dichloro-4-nitrobenzoate can be used to study the effect of certain compounds on cell growth and differentiation.

Mechanism of Action

Ethyl 2,3-dichloro-4-nitrobenzoate acts as a reversible inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). CYP2C9 is an enzyme involved in the metabolism of drugs and other xenobiotics. Ethyl 2,3-dichloro-4-nitrobenzoate binds to the active site of CYP2C9 and inhibits its activity. This inhibition of CYP2C9 can lead to the accumulation of drugs and other xenobiotics in the body, which can lead to adverse effects.
Biochemical and Physiological Effects
Ethyl 2,3-dichloro-4-nitrobenzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of CYP2C9, as mentioned previously. Ethyl 2,3-dichloro-4-nitrobenzoate has also been shown to inhibit the activity of other enzymes, such as CYP3A4 and CYP2D6. Additionally, Ethyl 2,3-dichloro-4-nitrobenzoate has been shown to have various effects on cell growth and differentiation.

Advantages and Limitations for Lab Experiments

Ethyl 2,3-dichloro-4-nitrobenzoate has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively stable and can be stored for long periods of time. Additionally, it is relatively inexpensive and can be easily synthesized. However, it is insoluble in water, which can make it difficult to use in some experiments. Additionally, it can be toxic at high concentrations and should be handled with care.

Future Directions

Ethyl 2,3-dichloro-4-nitrobenzoate has a wide range of potential applications in the field of scientific research. One potential application is in the development of new drugs and other xenobiotics. Additionally, Ethyl 2,3-dichloro-4-nitrobenzoate could be used to study the effect of certain compounds on enzyme activity and cell growth and differentiation. Additionally, it could be used to study the effect of certain compounds on the metabolism of drugs and other xenobiotics. Finally, Ethyl 2,3-dichloro-4-nitrobenzoate could be used to study the effect of certain compounds on the expression of certain genes.

properties

IUPAC Name

ethyl 2,3-dichloro-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO4/c1-2-16-9(13)5-3-4-6(12(14)15)8(11)7(5)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLHQAFEPWZHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,3-dichloro-4-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.